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In the landscape of medicinal chemistry, certain molecular scaffolds reappear with remarkable

frequency, serving as privileged structures for engaging a diverse array of biological targets.

The succinimide (pyrrolidine-2,5-dione) core is a prime example of such a scaffold.[1][2][3] This

five-membered cyclic imide, seemingly simple in its structure, provides a robust and

synthetically tractable foundation for developing potent therapeutic agents.[3][4][5] Its

derivatives have demonstrated a wide spectrum of pharmacological activities, ranging from the

well-established anticonvulsant effects to promising anticancer, antimicrobial, and anti-

inflammatory properties.[1][6][7]

This guide provides a deep dive into the multifaceted biological activities of succinimide

derivatives. We will move beyond a mere cataloging of effects to explore the underlying

mechanisms of action, the critical structure-activity relationships (SAR) that govern potency and

selectivity, and the field-proven experimental protocols used to validate these activities. This

document is designed for researchers, medicinal chemists, and drug development

professionals seeking to leverage the therapeutic potential of this remarkable chemical entity.

Anticonvulsant Activity: A Cornerstone of Epilepsy
Treatment
The most clinically significant application of succinimide derivatives lies in the management of

absence (petit mal) seizures.[8][9] Compounds like ethosuximide are considered first-line

therapy for this type of epilepsy, which is characterized by brief lapses in consciousness.[8][10]
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Mechanism of Action: Targeting Thalamic T-Type
Calcium Channels
The therapeutic efficacy of succinimide anticonvulsants is overwhelmingly attributed to their

selective blockade of low-voltage-activated T-type calcium channels, particularly the CaV3.1

subtype, in thalamic neurons.[8][9][10]

The Thalamocortical Circuit: Absence seizures originate from aberrant, synchronized

oscillatory activity within the thalamocortical circuits of the brain.[8][9]

Role of T-type Channels: T-type calcium channels in thalamic relay neurons are pivotal in

generating the burst firing patterns that underlie the characteristic 3-Hz spike-and-wave

discharges seen on an electroencephalogram (EEG) during an absence seizure.[8][9]

Succinimide Intervention: By binding to and inhibiting these T-type channels, succinimides

reduce the influx of calcium ions (Ca²⁺).[11][12] This action dampens the neuronal burst

firing, disrupts the synchronization of the thalamocortical network, and ultimately prevents

the manifestation of seizures.[8][11][12] The selective modulation of thalamic neurons

without causing broad depression of the central nervous system contributes to a favorable

safety profile.[11]
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Mechanism of action for succinimide anticonvulsants.

Structure-Activity Relationship (SAR)
The anticonvulsant activity of this class is finely tuned by the substituents on the pyrrolidine-

2,5-dione ring.[1][8]
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Core Scaffold: The succinimide ring is the essential pharmacophore.[8]

C-3 Position: This position is crucial for potency. Unsubstituted succinimide is inactive.[1][7]

Introduction of small alkyl groups, such as the ethyl and methyl groups in ethosuximide (3-

ethyl-3-methyl-pyrrolidine-2,5-dione), confers optimal anti-absence activity.[8][9]

N-1 Position: N-methylation can reduce activity against certain types of seizures but may

improve resistance to chemically induced convulsions.[2][13] The hydrogen on the nitrogen

atom is thought to be important for forming hydrogen bonds with the receptor site.[8][13]

Carbonyl Groups: The two carbonyl groups at the C-2 and C-5 positions are essential for

activity.[8]

Quantitative Data: In Vitro Efficacy of Succinimide
Anticonvulsants

Compound Target Assay Type IC₅₀ (µM) Cell Type

Ethosuximide
T-type Ca²⁺

Channels

Electrophysiolog

y
~200-500

Thalamic

Neurons

Phensuximide
T-type Ca²⁺

Channels

Electrophysiolog

y
>1000

Thalamic

Neurons

Methsuximide
T-type Ca²⁺

Channels

Electrophysiolog

y
~300-600

Thalamic

Neurons

Note: IC₅₀ values

can vary based

on specific

experimental

conditions and

cell systems

used.

Experimental Protocol: Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of a succinimide derivative on T-type calcium

channels in a neuronal cell line (e.g., HEK-293 cells stably expressing CaV3.1).
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Causality: This whole-cell patch-clamp technique is the gold standard for directly measuring ion

channel activity. It allows for precise control of the cell's membrane potential and direct

measurement of the ionic currents flowing through the channels, providing a definitive

assessment of channel blockade.

Methodology:

Cell Preparation: Culture HEK-293 cells expressing the target T-type calcium channel

subtype (e.g., CaV3.1) on glass coverslips.

Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a

resistance of 3-5 MΩ when filled with the internal solution.

Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage

and perfuse with an external solution containing a charge carrier (e.g., Ba²⁺ or Ca²⁺).

Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to

form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under

the pipette tip, achieving the whole-cell configuration. This allows electrical access to the

entire cell.

Voltage Protocol: Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to

ensure channels are in a closed, available state. Apply a depolarizing voltage step (e.g., to

-30 mV) to elicit a T-type current.

Data Acquisition: Record the inward currents before (baseline) and after perfusion of the

bath with various concentrations of the test succinimide derivative.

Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of

current inhibition against the drug concentration and fit the data to a dose-response curve to

calculate the IC₅₀ value (the concentration that inhibits 50% of the current).[8]

Anticancer Activity: A Multifaceted Approach
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The discovery of the potent anticancer properties of thalidomide, a derivative of glutarimide

(structurally related to succinimide), reignited interest in the broader class of cyclic imides as

oncology agents.[14][15][16] Modern succinimide derivatives are being developed with diverse

mechanisms of action against various malignancies.[1][2][17]

Mechanisms of Action
Succinimide derivatives exert their anticancer effects through a combination of

immunomodulatory, anti-angiogenic, and direct cytotoxic pathways.

Immunomodulation via Cereblon (CRBN): The most well-characterized mechanism,

particularly for thalidomide and its analogs (lenalidomide, pomalidomide), involves the E3

ubiquitin ligase protein Cereblon.[16][18]

The drug binds to CRBN, altering its substrate specificity.

This new complex targets specific transcription factors (e.g., Ikaros and Aiolos) for

ubiquitination and subsequent proteasomal degradation.

Degradation of these factors in multiple myeloma cells leads to apoptosis and cell cycle

arrest.[16]

Anti-inflammatory Effects (NF-κB and TNF-α): Many derivatives inhibit the production of the

pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[15][19] This is often

achieved by suppressing the activity of the IκB kinase, which prevents the activation of the

transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory gene

expression and cell survival.[15][18][19]

Anti-Angiogenesis: Succinimides can inhibit the formation of new blood vessels, a process

critical for tumor growth and metastasis.[14][18] This is partly achieved by downregulating

the expression of Vascular Endothelial Growth Factor (VEGF).[18][19]

Direct Cytotoxicity and Apoptosis Induction: Some novel succinimide derivatives can directly

induce apoptosis in cancer cells by activating stress signaling pathways (e.g., JNK and p38

MAPKs) and upregulating pro-apoptotic genes.[17]
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Key anticancer mechanisms of succinimide derivatives.

Quantitative Data: Cytotoxicity Against Cancer Cell
Lines
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Derivative Class Cell Line Cancer Type IC₅₀ (µM)

Phthalazine-based[19] HepG-2
Hepatocellular

Carcinoma
2.51 (for 24b)

Phthalazine-based[19] MCF-7 Breast Cancer 5.80 (for 24b)

Maleimide-

succinimide[2]
MCF-7 Breast Cancer 1.496 (for 5i)

Maleimide-

succinimide[2]
MCF-7 Breast Cancer 1.831 (for 5l)

Dicarboximides[17] K562 Leukemia
Varies (High to

moderate)

Note: Data represents

selected examples

from the literature to

illustrate potency.

Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of a succinimide derivative on a cancer cell line

(e.g., MCF-7 breast cancer cells).

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow

tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly

proportional to the number of viable cells, providing a robust measure of cytotoxicity.

Methodology:

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well

and incubate for 24 hours to allow for attachment.

Compound Treatment: Prepare serial dilutions of the test succinimide derivative in culture

medium. Remove the old medium from the wells and add 100 µL of the compound dilutions

(including a vehicle control). Incubate for 48-72 hours.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing

agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan

crystals.

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate

reader.

Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability percentage against the log of the compound concentration to

determine the IC₅₀ value.

Antimicrobial and Anti-inflammatory Activities
While less developed than their anticonvulsant and anticancer applications, succinimides also

exhibit notable antimicrobial and anti-inflammatory potential.[1][4][6]

Antimicrobial Activity
Succinimide derivatives have been synthesized and tested against a range of pathogens,

including Gram-positive and Gram-negative bacteria and fungi.[2][20][21] The exact

mechanisms are varied and often not fully elucidated but may involve inhibition of essential

enzymes or disruption of cell membrane integrity.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a succinimide derivative

against a specific bacterial strain (e.g., Staphylococcus aureus).

Causality: This method establishes the lowest concentration of an antimicrobial agent that

prevents the visible growth of a microorganism. It is a standardized, quantitative method for

assessing antibacterial potency.

Methodology:
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Inoculum Preparation: Grow the bacterial strain overnight and dilute it to a standardized

concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well

microtiter plate.

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control

(broth + inoculum) and a negative control (broth only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

bacterial growth (turbidity) is observed.[2]

Anti-inflammatory Activity
The anti-inflammatory properties of succinimides are often linked to their anticancer effects,

primarily through the modulation of inflammatory pathways.[15][18] The key mechanism is the

suppression of pro-inflammatory cytokines like TNF-α, often via inhibition of the NF-κB

signaling pathway.[15][19]

Experimental Protocol: ELISA for TNF-α Quantification

Objective: To measure the effect of a succinimide derivative on TNF-α secretion from

stimulated immune cells (e.g., lipopolysaccharide (LPS)-stimulated macrophages).

Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive

technique that uses antibodies to quantify a specific protein (in this case, TNF-α) in a sample. It

provides direct evidence of the compound's ability to modulate cytokine production.

Methodology:

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cell line) and pre-treat

them with various concentrations of the succinimide derivative for 1 hour.

Stimulation: Stimulate the cells with LPS (a potent immune stimulator) to induce TNF-α

production. Incubate for 24 hours.
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Sample Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.

ELISA Procedure:

Coat a 96-well plate with a capture antibody specific for TNF-α.

Add the collected supernatants to the wells. The TNF-α in the sample will bind to the

capture antibody.

Add a detection antibody (also specific for TNF-α but labeled with an enzyme like HRP).

This antibody binds to the captured TNF-α, forming a "sandwich".

Add a substrate that is converted by the enzyme into a colored product.

Analysis: Measure the absorbance of the colored product using a microplate reader. The

intensity of the color is proportional to the amount of TNF-α in the sample. Quantify the

concentration using a standard curve.

Conclusion and Future Perspectives
The succinimide scaffold is a testament to the power of a privileged structure in drug discovery.

From its foundational role in controlling absence seizures to its emerging potential in oncology,

infectious diseases, and inflammatory conditions, the pyrrolidine-2,5-dione core continues to be

a fertile ground for therapeutic innovation.

Future research will likely focus on:

Target Specificity: Designing next-generation derivatives with enhanced selectivity for

specific enzyme isoforms or protein-protein interactions to improve efficacy and reduce off-

target effects.

Hybrid Molecules: Combining the succinimide core with other pharmacophores to create

dual-acting agents, for example, a compound with both anticancer and anti-inflammatory

properties.

Drug Delivery: Developing novel formulations and delivery systems to improve the

pharmacokinetic profiles of potent succinimide derivatives.
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By building upon the foundational knowledge outlined in this guide, researchers and drug

developers can continue to unlock the full therapeutic potential of this versatile and enduring

chemical scaffold.

References
Master Ethosuximide: Mechanism of Action - Picmonic. [Link]
What is Ethosuximide used for?
Research progress in biological activities of succinimide deriv
Ethosuximide - St
Ethosuximide - Wikipedia. [Link]
What is the mechanism of Ethosuximide?
Therapeutic Potential of Thalidomide and Its Analogues in the Tre
Anticancer Properties of a Novel Class of Tetrafluorinated Thalidomide Analogues |
Molecular Cancer Therapeutics - AACR Journals. [Link]
New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling
Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - NIH.
[Link]
Research progress in biological activities of succinimide derivatives - ResearchG
Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC - PubMed Central.
[Link]
SAR of Anticonvulsant Drugs | PPT - Slideshare. [Link]
Scientists discover how thalidomide-like drugs fight cancer - Dana-Farber Cancer Institute.
[Link]
Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as
anticancer immunomodul
Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Deriv
Synthesis and pharmacological activity of N-substituted succinimide analogs | Request PDF.
[Link]
Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their
Metallocarbonyl Complexes in Normal and Cancer Cells - MDPI. [Link]
Synthesis And Antioxidant Activity Of Succinimide Deriv
Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative
for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PubMed Central. [Link]
Succinimides: Synthesis, reaction and biological activity | Request PDF - ResearchG
Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized
succinimides from aza-1,6-enynes - RSC Publishing. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the
Synthesis of Hydroxamic Acids - MDPI. [Link]
synthesis and antimicrobial activity of new succinimides bearing different heterocycles -
IJRPC. [Link]
Synthesis, antimicrobial activity and quantum chemical investigation of novel succinimide
derivatives | Request PDF - ResearchG
Succinimide - Wikipedia. [Link]
Synthesis of New Succinimides and Sulphonated Derivatives with Analgesic Action in Mice.
[Link]
Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-
Glucosidase: In Vitro and In Silico Approaches - PubMed Central. [Link]
Synthesis and Antimicrobial Activity of Some Succinimides (III)
A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the
Synthesis of Hydroxamic Acids - Beilstein Archives. [Link]
Succinimides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
[Link]
Synthesis and anti-breast cancer activity of some succinimide derivatives via Michael
addition reaction. [Link]
Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed. [Link]
The Role of Succinimide in Modern Organic Synthesis. [Link]
Synthesis, characterization, anticancer activity, and molecular docking of novel maleimide–
succinimide deriv

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

3. nbinno.com [nbinno.com]

4. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b027759?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/347647523_Research_progress_in_biological_activities_of_succinimide_derivatives
https://faculty.uobasrah.edu.iq/uploads/publications/1686098761.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-succinimide-in-modern-organic-synthesis-tz
https://www.researchgate.net/publication/286096408_Succinimides_Synthesis_reaction_and_biological_activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized
succinimides from aza-1,6-enynes - RSC Sustainability (RSC Publishing)
DOI:10.1039/D4SU00753K [pubs.rsc.org]

6. Research progress in biological activities of succinimide derivatives - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

8. pdf.benchchem.com [pdf.benchchem.com]

9. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

10. Ethosuximide: Mechanism of Action [picmonic.com]

11. What is Ethosuximide used for? [synapse.patsnap.com]

12. What is the mechanism of Ethosuximide? [synapse.patsnap.com]

13. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. aacrjournals.org [aacrjournals.org]

15. Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC
[pmc.ncbi.nlm.nih.gov]

16. Scientists discover how thalidomide-like drugs fight cancer [dana-farber.org]

17. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress
Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer
Cells - PMC [pmc.ncbi.nlm.nih.gov]

18. ar.iiarjournals.org [ar.iiarjournals.org]

19. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as
anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

20. ijrpc.com [ijrpc.com]

21. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Foreword: The Versatile Scaffold of Succinimide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027759#biological-activity-of-succinimide-derivatives]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2025/su/d4su00753k
https://pubs.rsc.org/en/content/articlehtml/2025/su/d4su00753k
https://pubs.rsc.org/en/content/articlehtml/2025/su/d4su00753k
https://pubmed.ncbi.nlm.nih.gov/33376010/
https://pubmed.ncbi.nlm.nih.gov/33376010/
https://www.mdpi.com/1420-3049/31/1/121
https://pdf.benchchem.com/1677/Understanding_the_Structure_Activity_Relationship_of_Succinimide_Anticonvulsants_A_Technical_Guide.pdf
https://www.ncbi.nlm.nih.gov/books/NBK544244/
https://www.picmonic.com/pathways/medicine/courses/standard/pharmacology-160/antiepileptic-drugs-39408/ethosuximide_1191
https://synapse.patsnap.com/article/what-is-ethosuximide-used-for
https://synapse.patsnap.com/article/what-is-the-mechanism-of-ethosuximide
https://pubmed.ncbi.nlm.nih.gov/6690687/
https://pubmed.ncbi.nlm.nih.gov/6690687/
https://aacrjournals.org/mct/article/14/10/2228/130536/Anticancer-Properties-of-a-Novel-Class-of
https://pmc.ncbi.nlm.nih.gov/articles/PMC4112512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4112512/
https://www.dana-farber.org/newsroom/news-releases/2013/scientists-discover-how-thalidomide-like-drugs-fight-cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122671/
https://ar.iiarjournals.org/content/35/11/5767
https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra06188k
https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra06188k
https://www.ijrpc.com/files/02-4174.pdf
https://www.researchgate.net/publication/329838603_Synthesis_antimicrobial_activity_and_quantum_chemical_investigation_of_novel_succinimide_derivatives
https://www.benchchem.com/product/b027759#biological-activity-of-succinimide-derivatives
https://www.benchchem.com/product/b027759#biological-activity-of-succinimide-derivatives
https://www.benchchem.com/product/b027759#biological-activity-of-succinimide-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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